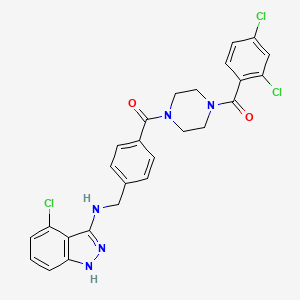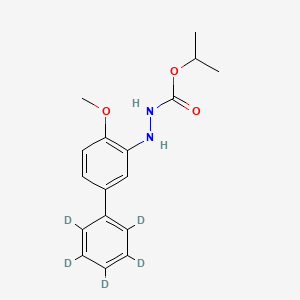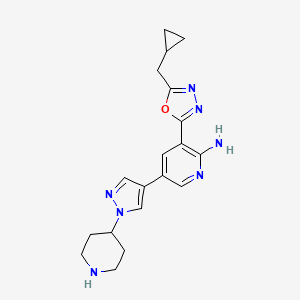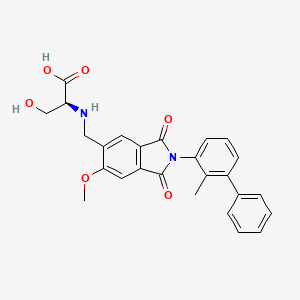
(4-(4-(((4-Chloro-1H-indazol-3-yl)amino)methyl)benzoyl)piperazin-1-yl)(2,4-dichlorophenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of compound 25c involves several steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The synthetic route typically starts with the preparation of 4-chloro-1H-indazole-3-amine, which is then reacted with benzoyl chloride derivatives to form the final product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine (TEA) to facilitate the reactions .
化学反応の分析
Compound 25c undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: This reaction involves the replacement of one atom or group by another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Chemistry: It serves as a valuable tool for studying the inhibition of JNK3 and its role in various biochemical pathways.
Biology: It is used to investigate the biological functions of JNK3 and its involvement in cellular processes.
Medicine: It has shown promise as a therapeutic agent for neurodegenerative diseases like Parkinson’s disease due to its ability to selectively inhibit JNK3 and cross the blood-brain barrier.
作用機序
Compound 25c exerts its effects by selectively inhibiting the activity of JNK3. This inhibition prevents the phosphorylation of downstream targets involved in the JNK signaling pathway, thereby reducing the pathological effects associated with neurodegenerative diseases. The molecular targets and pathways involved include the inhibition of MAPK10 and its downstream signaling components .
類似化合物との比較
Compound 25c is unique due to its high selectivity for JNK3 over other JNK isoforms (JNK1 and JNK2). Similar compounds include other JNK3 inhibitors, such as indazole derivatives and tryptanthrin derivatives. compound 25c stands out due to its remarkable kinase selectivity and ability to cross the blood-brain barrier, making it a promising candidate for therapeutic applications in neurodegenerative diseases .
特性
分子式 |
C26H22Cl3N5O2 |
|---|---|
分子量 |
542.8 g/mol |
IUPAC名 |
[4-[[(4-chloro-1H-indazol-3-yl)amino]methyl]phenyl]-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C26H22Cl3N5O2/c27-18-8-9-19(21(29)14-18)26(36)34-12-10-33(11-13-34)25(35)17-6-4-16(5-7-17)15-30-24-23-20(28)2-1-3-22(23)31-32-24/h1-9,14H,10-13,15H2,(H2,30,31,32) |
InChIキー |
YXBAJAWZPVUBDW-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1C(=O)C2=CC=C(C=C2)CNC3=NNC4=C3C(=CC=C4)Cl)C(=O)C5=C(C=C(C=C5)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(1S)-1-[[1-methyl-3-[3-(trifluoromethyl)anilino]indole-2-carbonyl]amino]ethyl]benzoic acid](/img/structure/B10856058.png)
![4-(1-((4-Fluoro-1-methylpiperidin-4-yl)methyl)-4-(5-fluoropyridin-2-yl)-1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B10856059.png)

![5-(4-Cyclohexylphenyl)-3-(3-(fluoromethyl)azetidine-1-carbonyl)-2-(3-methylpyrazin-2-yl)pyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B10856070.png)
![N-(3-(5-Chloro-2-(difluoromethoxy)phenyl)-1-(2-(4-((2-cyanoethyl)(methyl)amino)piperidin-1-yl)-2-oxoethyl)-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B10856076.png)


![3-[[2-(3,4,5-trimethoxyanilino)-7H-purin-6-yl]amino]bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B10856097.png)


![[(2S)-4-[7-(3,4-dimethoxyphenyl)pyrazolo[1,5-a]pyrimidine-2-carbonyl]-2-methylpiperazin-1-yl]-phenylmethanone](/img/structure/B10856130.png)


![7-[[(1S)-1-[4-[(1S)-2-cyclopropyl-1-(4-prop-2-enoylpiperazin-1-yl)ethyl]phenyl]ethyl]amino]-1-ethyl-4H-pyrimido[4,5-d][1,3]oxazin-2-one](/img/structure/B10856147.png)